molecular formula C19H19FN4O B10834521 1-[(1S,3S)-3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea

1-[(1S,3S)-3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea

Cat. No.: B10834521
M. Wt: 338.4 g/mol
InChI Key: MNXPYZUSFURMKS-STQMWFEESA-N
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Description

Compound “PMID25666693-Compound-8” is a synthetic organic compound known for its selective inhibition of Rho kinase (ROCK) activity. It was developed primarily for the treatment of ocular inflammation. This compound is designed to be rapidly converted to an inactive metabolite in the systemic circulation, minimizing unintended systemic side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID25666693-Compound-8” involves the formation of an ester group that is hydrolyzed by blood esterases to an inactive carboxylic acid metabolite. The detailed synthetic route includes the following steps:

    Formation of the core structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds.

    Introduction of functional groups: Functional groups such as the ester group are introduced through esterification reactions under controlled conditions.

    Purification: The final compound is purified using techniques like recrystallization and chromatography to ensure high purity.

Industrial Production Methods: Industrial production of “PMID25666693-Compound-8” follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Large-scale reactors are used to carry out the condensation and esterification reactions.

    Purification and quality control: Advanced purification techniques and stringent quality control measures are employed to ensure the consistency and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products:

    Oxidized derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced derivatives: Compounds with hydrogenated functional groups.

    Substituted derivatives: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

“PMID25666693-Compound-8” has a wide range of scientific research applications:

    Chemistry: Used as a selective inhibitor in studies involving Rho kinase pathways.

    Biology: Investigated for its effects on cellular signaling and cytoskeletal dynamics.

    Medicine: Explored for its potential in treating ocular inflammation and other conditions involving Rho kinase activity.

    Industry: Utilized in the development of pharmaceuticals targeting Rho kinase-related pathways.

Mechanism of Action

The compound exerts its effects by selectively inhibiting Rho kinase (ROCK) activity. Rho kinase is involved in various cellular processes, including contraction, motility, proliferation, and apoptosis. By inhibiting Rho kinase, the compound can modulate these processes, leading to therapeutic effects in conditions like ocular inflammation .

Comparison with Similar Compounds

    AMA0076: Another “soft” Rho kinase inhibitor designed to reduce intraocular pressure in glaucoma.

    GSK429286A: A potent Rho kinase inhibitor with applications in cardiovascular research.

    Y-27632: A well-known Rho kinase inhibitor used in various biological studies.

Uniqueness: “PMID25666693-Compound-8” is unique due to its design as a “soft” drug, which allows it to be rapidly converted to an inactive metabolite, minimizing systemic side effects. This feature distinguishes it from other Rho kinase inhibitors that may have more prolonged systemic effects .

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

1-[(1S,3S)-3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea

InChI

InChI=1S/C19H19FN4O/c20-16-5-2-1-4-14(16)12-8-9-13(10-12)22-19(25)23-17-6-3-7-18-15(17)11-21-24-18/h1-7,11-13H,8-10H2,(H,21,24)(H2,22,23,25)/t12-,13-/m0/s1

InChI Key

MNXPYZUSFURMKS-STQMWFEESA-N

Isomeric SMILES

C1C[C@@H](C[C@H]1C2=CC=CC=C2F)NC(=O)NC3=CC=CC4=C3C=NN4

Canonical SMILES

C1CC(CC1C2=CC=CC=C2F)NC(=O)NC3=CC=CC4=C3C=NN4

Origin of Product

United States

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